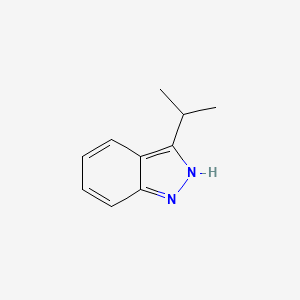

3-isopropyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

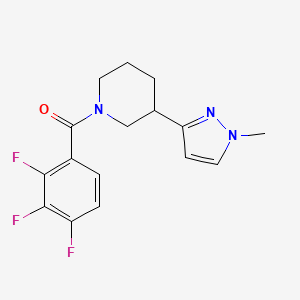

3-isopropyl-1H-indazole is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that consists of the fusion of benzene and pyrazole . It is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .

Synthesis Analysis

Various routes have been explored to synthesize indazole . Among these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .Molecular Structure Analysis

Indazole derivatives are substituted at the N-1 and N-2 positions with ester-containing side chains . Nucleophilic substitution reactions on halo esters by 1H-indazole in alkaline solution lead to mixtures of N-1 and N-2 isomers, in which the N-1 isomer predominates .Chemical Reactions Analysis

The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications

- Anticancer Agents : Researchers have explored indazole derivatives as potential anticancer drugs. These compounds may target specific pathways involved in cancer cell growth and proliferation .

- The indazole core serves as a pharmacophore for kinase inhibitors. Researchers have designed indazole-based compounds to selectively inhibit kinases, including tyrosine kinase and serine/threonine kinases .

- Indazole compounds have been evaluated as inhibitors of β3-adrenergic receptors. These receptors play a role in metabolic regulation and thermogenesis .

- Indazoles can selectively inhibit PI3Kδ, a kinase involved in immune responses and respiratory diseases. Targeting PI3Kδ may have therapeutic implications .

- Researchers have developed synthetic strategies for indazoles using transition metal-catalyzed reactions. These methods offer good yields and minimal byproducts .

Medicinal Chemistry and Drug Development

Kinase Inhibitors

β3-Adrenergic Receptor Agonists

Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors

Organic Synthesis and Catalyst Development

Safety And Hazards

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Much effort has been spent in recent years to develop synthetic approaches to indazoles . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . This suggests that there is ongoing research in this area, and future directions may include the development of new synthetic approaches and exploration of additional medicinal applications.

properties

IUPAC Name |

3-propan-2-yl-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(2)10-8-5-3-4-6-9(8)11-12-10/h3-7H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYVQGSXLYYYLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=CC=CC2=NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopropyl-1H-indazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2706127.png)

![Methyl 4-[(4-chlorophenyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2706135.png)

![4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]pyridin-4-yl]benzamide](/img/structure/B2706137.png)

![2-Chloro-1-(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2706138.png)

![4-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2706140.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2706143.png)

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylic acid](/img/structure/B2706145.png)

![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate](/img/structure/B2706147.png)

![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2706149.png)